1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19-4-2-11-26(19)17-7-5-15(6-8-17)13-25-10-1-3-18(22(25)28)21-23-20(24-29-21)16-9-12-30-14-16/h1,3,5-10,12,14H,2,4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVQKPLVTZJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound with significant potential in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound features:
- A pyridinone core,
- An oxadiazole moiety,
- A thiophene ring,
- A pyrrolidine substituent.
This unique combination contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Compounds containing thiophene and oxadiazole rings exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential as an anticancer agent .
Biological Activity Data
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their inhibitory effects on AChE and BuChE. The findings indicated that specific substitutions significantly enhance inhibitory potency, making them promising candidates for Alzheimer's treatment .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study reported that certain derivatives exhibited potent activity against multiple bacterial strains, supporting their potential use in treating infections .
- Anticancer Research : Research involving the compound's anticancer activity demonstrated its effectiveness in inducing apoptosis in human cancer cell lines. The study noted that the mechanism involved mitochondrial dysfunction and activation of caspases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyridin-2(1H)-one core distinguishes this compound from analogs with pyrazol-5-one (e.g., 1-(4-(pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one, CAS 1253517-75-7) or pyrimidin-2(1H)-one scaffolds. However, pyrazolones may offer greater metabolic stability due to reduced ring strain .
Substituent Modifications
- Benzyl Group: The 4-(2-oxopyrrolidin-1-yl)benzyl substituent contrasts with simpler benzyl groups (e.g., in ’s 1a/1b, which use phenylethyl-pyrrolidinyl derivatives).
- Oxadiazole-Thiophene vs. Oxadiazole-Pyridyl : Replacing the pyridyl group in ’s 1a/1b with thiophen-3-yl (as in the target compound) reduces basicity but enhances π-electron density, favoring interactions with hydrophobic enzyme pockets .
Research Implications and Limitations
While the target compound’s design aligns with trends in kinase inhibitor development (e.g., hinge-binding pyridinones and oxadiazole bioisosteres), direct biological data are absent in the evidence. Comparative studies with ’s thiazole-containing analog suggest that replacing thiophene with thiazole could alter solubility and target selectivity due to thiazole’s nitrogen atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
